
7-HydroxyQuetiapineAcetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-HydroxyQuetiapineAcetate is a metabolite of quetiapine, an atypical antipsychotic agent widely used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder . This compound is known for its pharmacological activity, contributing to the therapeutic effects of quetiapine.
Méthodes De Préparation
The synthesis of 7-HydroxyQuetiapineAcetate involves the hydroxylation of quetiapine. This process is typically carried out using cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6 . Industrial production methods often involve the use of metabolically competent human liver cell models, such as HepaRG, to facilitate the biotransformation of quetiapine into its hydroxylated form .
Analyse Des Réactions Chimiques
7-HydroxyQuetiapineAcetate undergoes various chemical reactions, including:
Reduction: Although less common, reduction reactions can occur under specific conditions.
Substitution: This compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common reagents used in these reactions include cytochrome P450 inhibitors like ketoconazole and quinidine, which help study the metabolic pathways . The major products formed from these reactions are further hydroxylated and dealkylated metabolites .
Applications De Recherche Scientifique
7-HydroxyQuetiapineAcetate has several scientific research applications:
Mécanisme D'action
The mechanism of action of 7-HydroxyQuetiapineAcetate involves its interaction with various neurotransmitter receptors. It primarily acts as an antagonist at dopamine type 2 (D2) and serotonin 2A (5HT2A) receptors . This interaction helps in modulating neurotransmitter activity, thereby exerting antipsychotic effects. The compound also affects histamine and adrenergic receptors, contributing to its overall pharmacological profile .
Comparaison Avec Des Composés Similaires
7-HydroxyQuetiapineAcetate is unique compared to other similar compounds due to its specific metabolic pathway and pharmacological activity. Similar compounds include:
7-Hydroxy-N-dealkylquetiapine: Another metabolite of quetiapine with similar pharmacological properties.
N-desalkylquetiapine: A metabolite known for its antidepressant effects.
Quetiapine sulfoxide: Formed through the oxidation of quetiapine, this compound has distinct pharmacokinetic properties.
These compounds share some pharmacological activities but differ in their metabolic pathways and specific receptor interactions, highlighting the uniqueness of this compound.
Propriétés
Formule moléculaire |
C23H27N3O4S |
|---|---|
Poids moléculaire |
441.5 g/mol |
Nom IUPAC |
2-[2-[4-(2-hydroxybenzo[b][1,4]benzothiazepin-6-yl)piperazin-1-yl]ethoxy]ethyl acetate |
InChI |
InChI=1S/C23H27N3O4S/c1-17(27)30-15-14-29-13-12-25-8-10-26(11-9-25)23-19-4-2-3-5-21(19)31-22-16-18(28)6-7-20(22)24-23/h2-7,16,28H,8-15H2,1H3 |
Clé InChI |
WYWODQNHXCBWLV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCCOCCN1CCN(CC1)C2=NC3=C(C=C(C=C3)O)SC4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


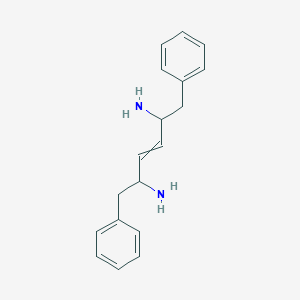
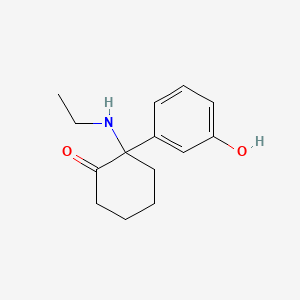

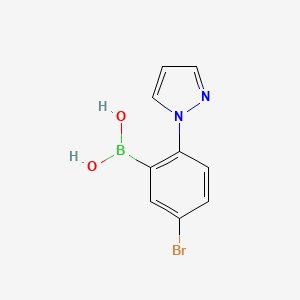
![Hydrazinecarboxylic acid, 2-[(methylamino)thioxomethyl]-, 1,1-dimethylethyl](/img/structure/B14080833.png)
![[(Z)-[1-(2,2-dimethyl-1,3-benzodioxol-5-yl)-2-imidazol-1-ylethylidene]amino] naphthalene-2-carboxylate](/img/structure/B14080839.png)
![2-Amino-N'-[(1E)-(2-chloro-6-fluorophenyl)methylidene]-4-methyl-1,3-thiazole-5-carbohydrazide](/img/structure/B14080842.png)
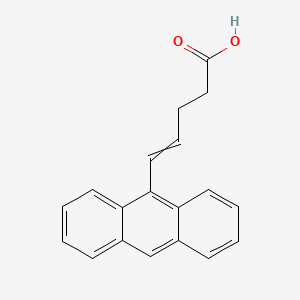
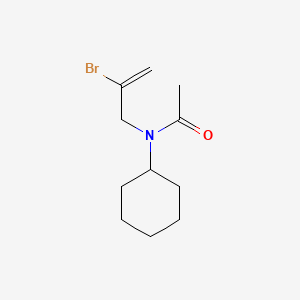
![4-[4-(4-Chlorophenyl)-3-methylpiperazin-1-yl]pyridin-3-amine](/img/structure/B14080873.png)
![1-(3,4-Dimethoxyphenyl)-7-methyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080880.png)
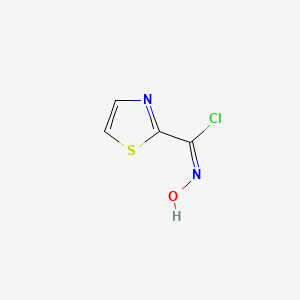
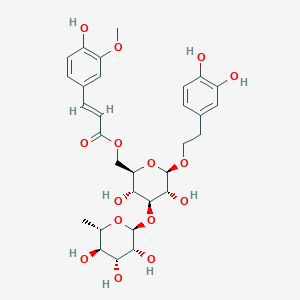
![2-Nitro-5-[4-(piperidin-1-yl)piperidin-1-yl]aniline](/img/structure/B14080909.png)
